molecular formula C8H6O2 B1211060 1,4-Benzodioxin CAS No. 255-37-8

1,4-Benzodioxin

Cat. No.: B1211060
CAS No.: 255-37-8
M. Wt: 134.13 g/mol
InChI Key: HPARLNRMYDSBNO-UHFFFAOYSA-N
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Description

1,4-Benzodioxin, also known as this compound, is a useful research compound. Its molecular formula is C8H6O2 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

255-37-8

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

1,4-benzodioxine

InChI

InChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H

InChI Key

HPARLNRMYDSBNO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC=CO2

Canonical SMILES

C1=CC=C2C(=C1)OC=CO2

255-37-8

Synonyms

1,4-benzodioxine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

73.45 mmol of the compound obtained in Step A above are dissolved in 125 ml of acetone; the solution is then stirred for 2 hours under reflux, in the presence of sodium iodide (359.9 mmol). After evaporating off the solvent, the residue is dissolved in a mixture of water/ethyl acetate (100 ml/200 ml). The organic phase is then washed with 20% aqueous sodium thiosulphate solution and then the aqueous phase is extracted twice with ethyl acetate. The organic phases are combined, dried over magnesium sulphate and then concentrated to dryness. Purification by chromatography over silica gel (petroleum ether/ethyl acetate: 95/5) allows the expected product to be obtained.
Quantity
73.45 mmol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
359.9 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Reaction of 3,5-(1,1-dimethylethyl)-2-hydroxybenzenemethanol (7.03 g, 0.03 mol), paraldehyde (13.2, 0.3 mol), p-dioxane (150 mL) and p-toluenesulfonic acid hydrate (0.57 g, 0.003 mol) as described in Example 4, provided after distillation 4.12 g (52% yield, GLC purity 99%), of 6,8-(1,1-dimethylethyl)-2-methyl-4H-1,3-benzodioxin. Crystallization from methanol provided 3.0 g of pure benzodioxin, mp 59°-61° C.; 1H-NMR (CDCl3)δ1.20 (9H, s), 1.30 (9H, s), 1.50 (3H, d, J=5 Hz), 4.83 (2H, dd, J=5 and 14 Hz), 5.10 (1H, q, J=6 Hz), 6.72 (1H, d, J=2 Hz), 7.10 (1H, d, J=2 Hz); IR (CDCl3)λmax 2955, 1490, 1455, 1410 cm-1 ; MS m/e 262, 218, 203, 177, 161; UVλmax (ethanol) 224 nm (ε=4650), 280 nm (ε=1190).
[Compound]
Name
3,5-(1,1-dimethylethyl)-2-hydroxybenzenemethanol
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
52%

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